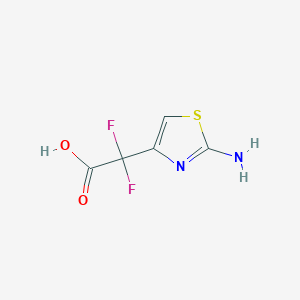

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

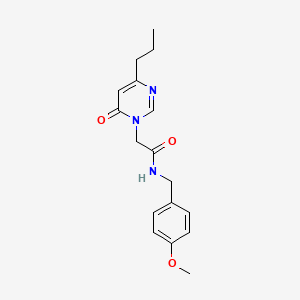

“2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” is a compound that contains a 2-aminothiazole scaffold . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .Molecular Structure Analysis

The molecular formula of “2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” is C5H6N2O2S . It has an average mass of 158.178 Da and a monoisotopic mass of 158.014999 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid” include a density of 1.9±0.1 g/cm3, a boiling point of 539.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 86.0±3.0 kJ/mol and a flash point of 280.0±27.9 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

2-Aminothiazoles, including derivatives of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid, have been extensively studied for their antimicrobial properties. They are used as starting materials for synthesizing compounds with significant inhibitory effects against multidrug-resistant bacterial strains . These compounds have shown promising minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa, indicating their potential as antibacterial agents . Additionally, they exhibit antifungal activity, with certain compounds demonstrating zones of inhibition against fungal species such as Candida glabrata and Candida albicans that are comparable or superior to standard antifungal drugs .

Anticancer Drug Development

The 2-aminothiazole scaffold is a key component in the development of anticancer drugs. It’s a part of clinically used anticancer drugs like dasatinib and alpelisib. Various analogs of 2-aminothiazoles have shown nanomolar inhibitory activity against a range of cancer cell lines, including breast, leukemia, lung, and prostate cancers . The ability to decrease drug resistance and reduce side effects makes these compounds valuable in cancer treatment strategies .

Agricultural Applications

In agriculture, 2-aminothiazole derivatives serve as potent antimicrobial agents that can protect crops from bacterial and fungal infections. Their ability to act as fungicides and bactericides helps in increasing crop yield and preventing post-harvest losses . The strong binding affinities of these compounds to target enzymes in pathogens make them effective in controlling a variety of plant diseases.

Industrial Applications

The chemical industry utilizes 2-aminothiazole derivatives in the synthesis of dyes, biocides, and fungicides. These compounds are also used as intermediates in the production of other complex organic molecules. Their role as chemical reaction accelerators is crucial in various industrial processes, enhancing efficiency and productivity .

Environmental Science Applications

In environmental science, 2-aminothiazole derivatives are explored for their potential in bioremediation processes. Their antimicrobial properties could be harnessed to treat contaminated water and soil, reducing the environmental impact of pollutants. The research in this area focuses on developing sustainable and eco-friendly methods for environmental cleanup .

Biochemistry and Pharmacology

In biochemistry, 2-aminothiazole derivatives are valuable for studying enzyme-substrate interactions and protein-ligand binding. They are used in molecular docking studies to understand the binding affinities and mechanisms of action of potential drug candidates . In pharmacology, these compounds are investigated for their therapeutic roles in treating various diseases due to their diverse biological activities, including antiviral, anticonvulsant, antidiabetic, and antihypertensive effects .

Zukünftige Richtungen

The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information will be useful for future innovation .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is Beta-lactamase TEM . Beta-lactamase TEM is an enzyme found in Escherichia coli . This enzyme is responsible for hydrolyzing the beta-lactam bond in susceptible beta-lactam antibiotics, thus conferring resistance to penicillins and cephalosporins .

Mode of Action

It is known that the interaction results in changes that affect the enzyme’s ability to hydrolyze the beta-lactam bond in susceptible beta-lactam antibiotics .

Biochemical Pathways

It is understood that the compound’s interaction with beta-lactamase tem affects the enzyme’s role in antibiotic resistance .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that the compound’s interaction with beta-lactamase tem can affect the enzyme’s role in antibiotic resistance .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2S/c6-5(7,3(10)11)2-1-12-4(8)9-2/h1H,(H2,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBALRNMXYYYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2993691.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2993697.png)

![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)